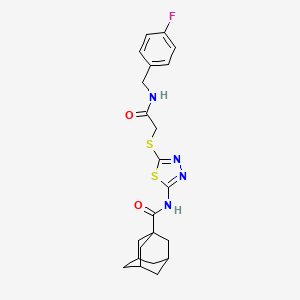

Methyl (2S)-2-aminooxypropanoate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-aminooxypropanoate hydrochloride, also known as MAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MAP is a derivative of hydroxylamine and is commonly used as a reagent in organic synthesis. In recent years, MAP has also been studied for its potential use in scientific research.

Scientific Research Applications

Preparation and Reactions

Esterification Techniques : Methyl (2S)-2-aminooxypropanoate hydrochloride can be involved in the preparation of methyl esters. A study by Radin, Hajra, and Akahori (1960) in the Journal of Lipid Research discusses the use of 2,2-dimethoxypropane for the preparation of methyl esters, suggesting the potential for similar applications of Methyl (2S)-2-aminooxypropanoate hydrochloride in esterification reactions to form methanol and acetone by acting as a water scavenger Radin, Hajra, & Akahori, 1960.

Complexation with Metals : The compound's interaction with metals has been studied, as in the work by Warnke and Trojanowska (1993) in Spectroscopy Letters, where the coordination of 2-aminooxypropanoic acid and its methyl ester with palladium(II) was investigated. The findings indicate that the compound forms chelates with the acid, showing its potential in the synthesis of coordination compounds Warnke & Trojanowska, 1993.

Applications in Synthesis

- Synthesis of Oxazolines and Thiazolines : Katritzky et al. (2004) in The Journal of Organic Chemistry conducted a study on the microwave-assisted synthesis of oxazolines and thiazolines using 2-amino-2-methyl-1-propanol and 2-aminoethanethiol hydrochloride with N-acylbenzotriazoles, showcasing the utility of related aminooxy compounds in synthesizing heterocyclic structures Katritzky, Cai, Suzuki, & Singh, 2004.

Analytical Applications

- Chromatographic Analysis : McLellan and Thornalley (1992) in Analytica Chimica Acta described the synthesis and chromatography of derivatives for use in the fluorimetric assay of methylglyoxal, indicating the potential of Methyl (2S)-2-aminooxypropanoate hydrochloride in analytical chemistry for derivatization and analysis of reactive carbonyl species McLellan & Thornalley, 1992.

Properties

IUPAC Name |

methyl (2S)-2-aminooxypropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c1-3(8-5)4(6)7-2;/h3H,5H2,1-2H3;1H/t3-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYDMIDEVVKHLP-DFWYDOINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)ON.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)ON.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methylsulfanyl)-N-[1-(naphthalen-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2930242.png)

![1',2'-Dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile](/img/structure/B2930243.png)

![N-[8-hydroxy-2,2-dimethyl-6-(2-methylphenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B2930244.png)

![4-((2,6-dimethylmorpholino)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2930245.png)

![3-(methyl((3-oxo-3H-benzo[f]chromen-1-yl)methyl)amino)propanenitrile](/img/structure/B2930246.png)

![[2-(1H-imidazol-1-yl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B2930247.png)

![6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide](/img/structure/B2930248.png)

![Benzyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2930260.png)